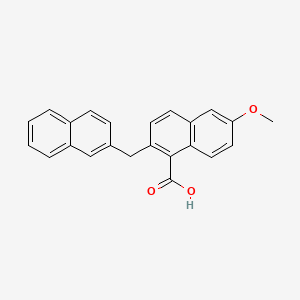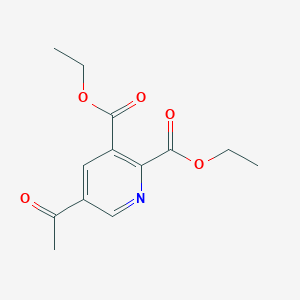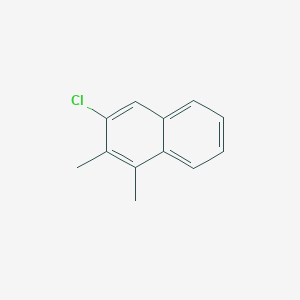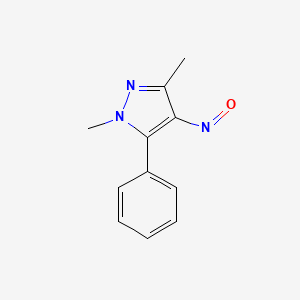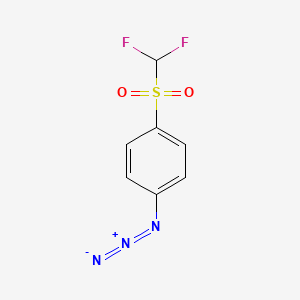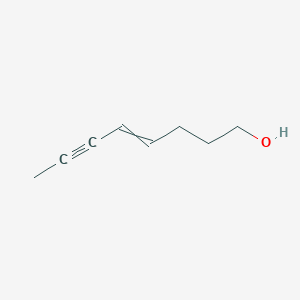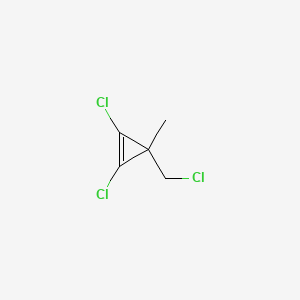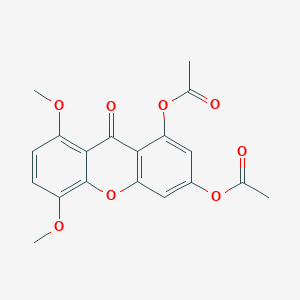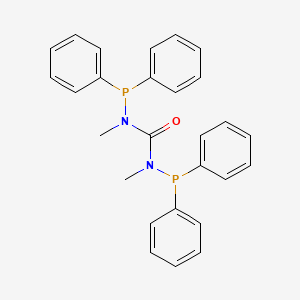
Urea, N,N'-bis(diphenylphosphino)-N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- is a specialized organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a urea core substituted with diphenylphosphino and dimethyl groups, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
The synthesis of Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- typically involves the reaction of diphenylphosphine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other nucleophiles.
Coordination: As a ligand, it can form coordination complexes with transition metals, which are useful in catalysis.
Common reagents and conditions for these reactions include mild oxidizing agents for oxidation and transition metal salts for coordination complex formation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are studied for their catalytic properties in various organic transformations.
Biology: The compound’s coordination complexes are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials, such as polymers and catalysts, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism by which Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- exerts its effects is primarily through its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.
Comparison with Similar Compounds
Similar compounds to Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- include other phosphine-substituted ureas and phosphinous amides. These compounds share the ability to act as ligands and form coordination complexes, but they differ in their specific substituents and resulting chemical properties. For example:
Urea, N,N’-bis(diphenylphosphino)-N,N’-diethyl-: Similar structure but with ethyl groups instead of methyl groups, leading to different steric and electronic properties.
Phosphinous amides: Compounds with a P-N bond, which can also act as ligands but have different reactivity and stability profiles.
The uniqueness of Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- lies in its specific combination of diphenylphosphino and dimethyl groups, which confer distinct steric and electronic characteristics that influence its behavior as a ligand and its applications in catalysis and material science.
Properties
CAS No. |
125655-26-7 |
|---|---|
Molecular Formula |
C27H26N2OP2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,3-bis(diphenylphosphanyl)-1,3-dimethylurea |
InChI |
InChI=1S/C27H26N2OP2/c1-28(31(23-15-7-3-8-16-23)24-17-9-4-10-18-24)27(30)29(2)32(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI Key |
LELZRSGBKXJQDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


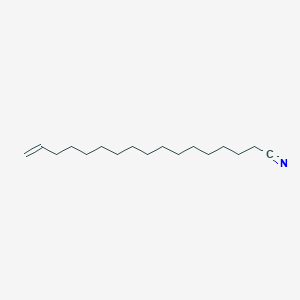

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
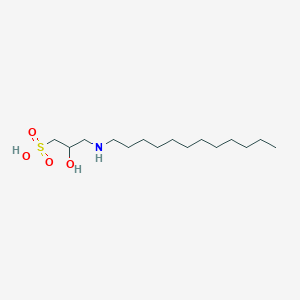
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
